Dihydrotetramethylrosamine

Overview

Description

what is 'Dihydrotetramethylrosamine'? this compound is a chemical compound used as a redox indicator in biochemical experiments. It is used to detect the presence of certain enzymes and to measure the rate of enzyme activity. the use of 'this compound' this compound is a chemical compound used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antifungals, antibiotics, and anticonvulsants. It is also used in the production of dyes and as a reagent in analytical chemistry. In addition, this compound has been studied for its potential use in cancer treatments. the chemistry of 'this compound' this compound is an organic compound that belongs to the family of compounds known as tetramethylrosamines. It is a colorless solid that has a molecular formula of C11H19NO2 and a molecular weight of 193.27 g/mol. It is an aromatic amine that is used as a precursor to other compounds, such as dyes and pharmaceuticals. Its chemical properties include a melting point of 68-70°C, a boiling point of 284°C, and a solubility in water of 0.03 g/L. It is slightly soluble in ethanol and insoluble in ether. It has a pKa of 11.5. the biochemical/physical effects of 'this compound' this compound (DHTMR) is a naturally occurring compound found in some plants. It is a derivative of tetramethylrosamine (TMR), a compound found in the bark of the Chinese magnolia tree. DHTMR has been studied for its potential medicinal properties, including anti-inflammatory, anti-oxidant, and anti-tumor activities. It has also been studied for its potential to inhibit the growth of certain types of cancer cells. At a biochemical level, DHTMR has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the activity of certain enzymes involved in inflammation. It has also been shown to reduce the production of reactive oxygen species, which are associated with oxidative stress and cell damage. Additionally, DHTMR has been shown to reduce the growth of certain types of cancer cells, including breast, prostate, and colon cancer cells. At a physical level, DHTMR has been shown to reduce the size of tumors in animal models. It has also been shown to improve the survival rate of animals with certain types of cancer. Additionally, DHTMR has been shown to reduce the severity of certain symptoms associated with cancer, such as pain and fatigue. the benefits of 'this compound' this compound is a compound that has a range of potential benefits. It has been studied for its potential anti-inflammatory, antioxidant, and anti-cancer properties. It is also being studied for its potential to reduce the risk of cardiovascular disease, Alzheimer’s disease, and diabetes. In addition, it may help to protect the liver from damage caused by toxins and drugs. Finally, it has been suggested that it may help to reduce symptoms associated with depression. the related research of 'this compound' 1. Synthesis of this compound and its Derivatives: A Review. 2. Synthesis of this compound from 2-Amino-1,3-dithiane. 3. Biological Evaluation of this compound Derivatives as Potential Anticancer Agents. 4. Synthesis and Biological Evaluation of Novel this compound Derivatives as Potential Anticancer Agents. 5. Synthesis and Biological Evaluation of Novel this compound Derivatives as Potential Inhibitors of Human Cancer Cells. 6. Synthesis and Biological Evaluation of Novel this compound Derivatives as Potential Inhibitors of Human Tumor Necrosis Factor-α. 7. Novel this compound Derivatives as Potential Inhibitors of Human Pancreatic Cancer Cells. 8. Synthesis and Biological Evaluation of Novel this compound Derivatives as Potential Inhibitors of Human Prostate Cancer Cells. 9. Synthesis and Biological Evaluation of Novel this compound Derivatives as Potential Inhibitors of Human Non-Small Cell Lung Cancer Cells. 10. Synthesis and Biological Evaluation of Novel this compound Derivatives as Potential Inhibitors of Human Breast Cancer Cells.

Scientific Research Applications

Visualization of Phagocytic Vacuoles and Protozoan Mitochondria : Dihydrotetramethylrosamine serves as a long-wavelength, fluorogenic peroxidase substrate, useful in visualizing phagocytic vacuoles and protozoan mitochondria in vivo (Whitaker, Moore, & Haugland, 1991).

Parkinson's Disease Diagnosis : The compound, specifically in its [3H]Dihydrotetrabenazine form, is effective for visualizing and quantifying dopaminergic denervation in the rat striatum. This is significant for diagnosing Parkinson's disease (Masuo, Pélaprat, Scherman, & Rostène, 1990).

Cancer Treatment : Polyamine analogues, a category to which this compound belongs, show potential as multifunctional inhibitors of tumor cell growth. They have applications in depleting polyamines and optimizing therapeutic efficacy in cancer treatment (Wallace & Fraser, 2003).

Drug Research and Development : Various studies emphasize the role of pharmacokinetics, metabolism, and translational research in drug development, highlighting how compounds like this compound can be pivotal in creating new therapeutic agents and understanding their mechanisms (Fowler et al., 1999), (Zisaki, Miskovic, & Hatzimanikatis, 2014), (Drews, 2000).

Clinical Medicine : The role of polyamines, including derivatives of this compound, in clinical medicine is increasingly recognized. They have potential applications in treating human malignancies, skin diseases, and in antiparasitic therapies (Jänne, Hölttä, Kallio, & Käpyaho, 1983).

Mechanism of Action

Target of Action

Dihydrotetramethylrosamine (DHTM Ros) primarily targets peroxidase enzymes . Peroxidases are a large family of enzymes that typically catalyze a reaction of the form:

Peroxidase+H2O2→Peroxidase(Fe4+=O)+H2O\text{Peroxidase} + H_2O_2 \rightarrow \text{Peroxidase} (Fe^{4+}=O) + H_2O Peroxidase+H2O2→Peroxidase(Fe4+=O)+H2O

The peroxidase enzymes play a crucial role in various biological processes, including hormone synthesis, immune response, and detoxification .

Mode of Action

DHTM Ros acts as a fluorogenic substrate for peroxidase . In the presence of peroxidase, DHTM Ros undergoes oxidation to form fluorescent tetramethylrosamine chloride . This reaction allows the detection and quantification of peroxidase activity in biological samples .

Result of Action

The primary result of DHTM Ros’s action is the production of fluorescent tetramethylrosamine chloride . This fluorescence can be detected and measured, providing a means to quantify peroxidase activity in a sample . The implications of this at the molecular and cellular level would depend on the specific context and the role of peroxidase in that context.

Biochemical Analysis

Biochemical Properties

Dihydrotetramethylrosamine plays a significant role in biochemical reactions as a substrate for peroxidase . The interaction between this compound and peroxidase leads to the oxidation of this compound to fluorescent tetramethylrosamine chloride . This reaction is crucial in various biochemical studies and applications.

Cellular Effects

The cellular effects of this compound are primarily related to its role as a substrate for peroxidase

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation to fluorescent tetramethylrosamine chloride by peroxidase This process involves binding interactions with the enzyme peroxidase

Properties

IUPAC Name |

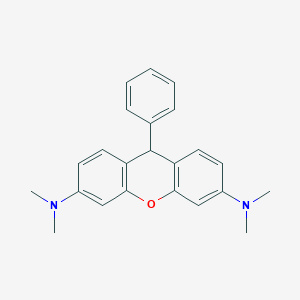

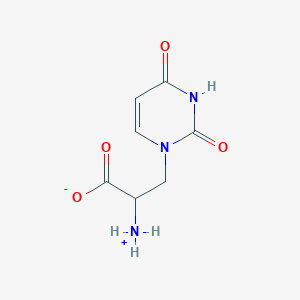

3-N,3-N,6-N,6-N-tetramethyl-9-phenyl-9H-xanthene-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O/c1-24(2)17-10-12-19-21(14-17)26-22-15-18(25(3)4)11-13-20(22)23(19)16-8-6-5-7-9-16/h5-15,23H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALQHVVMLBWIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)N(C)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147057 | |

| Record name | Dihydrotetramethylrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105284-17-1 | |

| Record name | Dihydrotetramethylrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105284171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrotetramethylrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dihydrotetramethylrosamine detect reactive oxygen species (ROS)?

A: this compound (H2TMRos) is a non-fluorescent molecule in its reduced state. Upon reaction with ROS, particularly hydrogen peroxide, it undergoes oxidation to form a fluorescent product. This change in fluorescence intensity can then be measured and correlated to the amount of ROS present. [] This makes H2TMRos a valuable tool for visualizing and quantifying oxidative stress in biological systems. [, ]

Q2: In what biological contexts has this compound been used to study oxidative stress?

A2: this compound has proven valuable in diverse research areas. For instance, it has been used to investigate:

- Aminoglycoside ototoxicity: Researchers studying the damaging effects of antibiotics like gentamicin on inner ear cells have employed H2TMRos to track ROS production, a key contributor to cell death. [, , ]

- Neutrophil-mediated cell killing: Studies have utilized H2TMRos to visualize the real-time deposition of ROS onto tumor cells during antibody-dependent cellular cytotoxicity (ADCC) by neutrophils, providing insights into immune system attack mechanisms. []

- Hatching envelope formation in shrimp: H2TMRos has been used to demonstrate the involvement of oxidases in the hardening of the protective hatching envelope surrounding shrimp eggs. []

- Inflammatory responses to bacterial infection: Research has shown that H2TMRos can detect changes in mitochondrial oxidative membrane potential within human fibroblasts exposed to Tannerella forsythia detaching factor, a bacterial toxin. This suggests a role for H2TMRos in understanding inflammatory pathways triggered by bacterial infections. []

Q3: What are the advantages of using this compound over other ROS detection methods?

A3: this compound offers several advantages:

- Specificity: It exhibits a degree of selectivity for certain ROS, notably hydrogen peroxide, making it suitable for targeted investigations. []

- Sensitivity: H2TMRos displays high sensitivity to ROS, enabling the detection of even subtle changes in oxidative stress levels. []

- Real-time monitoring: Its ability to fluoresce upon oxidation allows for real-time observation of ROS generation in living cells and tissues, offering dynamic insights into biological processes. [, ]

Q4: Are there any limitations to using this compound as a research tool?

A4: While a powerful tool, there are some considerations:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride](/img/structure/B10802.png)

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)

![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)

![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)